molecular formula C17H11N5O3S B4893308 N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

Cat. No. B4893308
M. Wt: 365.4 g/mol
InChI Key: XKEHJHKAEVMNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide, also known as BTTTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BTTTC is a fluorescent probe that can be used to detect the presence of reactive oxygen species (ROS) in cells.

Scientific Research Applications

N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has numerous scientific research applications, including the detection of ROS in cells, monitoring of mitochondrial dysfunction, and measurement of oxidative stress. N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has also been used to study the effects of antioxidants on ROS levels in cells. Additionally, N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been used to investigate the role of ROS in various diseases, such as cancer and neurodegenerative disorders.

Mechanism of Action

N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is a fluorescent probe that works by reacting with ROS to produce a fluorescent signal. When N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide reacts with ROS, it undergoes a reduction reaction that results in the formation of a highly fluorescent compound. The fluorescence of N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used in a variety of cell types, including cancer cells, neurons, and immune cells. N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been shown to be effective in detecting ROS in live cells, making it a valuable tool for studying the effects of ROS on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is its high sensitivity and selectivity for ROS. It can detect ROS in concentrations as low as nanomolar levels. Additionally, N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is easy to use and can be used in a variety of experimental conditions. However, one of the limitations of N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is its limited stability in aqueous solutions. It is also sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide in scientific research. One potential application is the use of N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide in the development of new antioxidant therapies. N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide could also be used to study the effects of ROS on specific cellular pathways and signaling pathways. Additionally, N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide could be used in the development of new diagnostic tools for diseases that are associated with oxidative stress. Finally, N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide could be used in the development of new imaging techniques for the detection of ROS in vivo.
In conclusion, N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is a valuable tool for the detection of ROS in cells and has numerous scientific research applications. Its high sensitivity and selectivity make it a valuable tool for studying the effects of ROS on cellular processes. While there are limitations to its use, N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has the potential to be used in the development of new therapies and diagnostic tools for diseases associated with oxidative stress.

Synthesis Methods

N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide can be synthesized by a multi-step process that involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzoic acid to form 2-(3-nitrophenyl)benzoxazole. The benzoxazole is then reacted with 2-aminothiophenol to form N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide. The final product is purified by column chromatography.

properties

IUPAC Name

N-[2-(3-nitrophenyl)benzotriazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3S/c23-17(16-5-2-8-26-16)18-11-6-7-14-15(9-11)20-21(19-14)12-3-1-4-13(10-12)22(24)25/h1-10H,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHJHKAEVMNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

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